Methyl 2-Hydroxybenzoate--d4
Description
Methyl 2-hydroxybenzoate--d4 (deuterated methyl salicylate) is a stable isotopologue of methyl salicylate, where four hydrogen atoms are replaced by deuterium. This compound is widely utilized in analytical chemistry as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) due to its near-identical chemical behavior to non-deuterated methyl salicylate but distinct spectral signatures . The deuterated form is particularly valuable in pharmacokinetic studies, environmental tracer analysis, and metabolic profiling, where isotopic differentiation minimizes interference during quantification .
Properties
CAS No. |
1219802-12-6 |
|---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
156.173 |
IUPAC Name |
methyl 2,3,4,5-tetradeuterio-6-hydroxybenzoate |
InChI |
InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/i2D,3D,4D,5D |
InChI Key |
OSWPMRLSEDHDFF-QFFDRWTDSA-N |
SMILES |
COC(=O)C1=CC=CC=C1O |
Synonyms |
Methyl 2-Hydroxybenzoate--d4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-Hydroxybenzoate–d4 is typically prepared through a deuteration reaction. In this process, methyl salicylate reacts with a deuteration reagent, replacing the hydrogen atoms with deuterium . The reaction conditions often involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure to ensure complete deuteration.
Industrial Production Methods: Industrial production of Methyl 2-Hydroxybenzoate–d4 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas safely and efficiently. The reaction is typically carried out in a high-pressure reactor to maximize the yield of the deuterated product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-Hydroxybenzoate–d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, forming different esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: 2-Hydroxybenzoic acid (salicylic acid).
Reduction: 2-Hydroxybenzyl alcohol.
Substitution: Various esters and ethers depending on the substituent introduced.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-hydroxybenzoate-d4 is characterized by the following chemical structure:
- Molecular Formula : C8H8O3 (deuterated)
- Molecular Weight : Approximately 168.20 g/mol
- Appearance : Colorless liquid with a characteristic sweet odor
The deuteration of the compound enhances its stability and makes it useful in various analytical techniques, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Analytical Chemistry
Methyl 2-hydroxybenzoate-d4 is extensively used as an internal standard in NMR spectroscopy due to its distinct spectral features. The deuterated form allows for clearer differentiation between the signals of the analyte and the solvent, improving the accuracy of quantification in complex mixtures .
Pharmaceutical Research
In pharmaceutical research, methyl 2-hydroxybenzoate-d4 serves as a model compound for studying drug metabolism and pharmacokinetics. Its metabolism can be tracked using mass spectrometry, providing insights into how similar compounds are processed in biological systems .
Environmental Studies
This compound is utilized in environmental chemistry to study the degradation pathways of phenolic compounds in soil and water systems. Its deuterated form allows researchers to trace the movement and transformation of pollutants more effectively .
Insect Behavior Studies
Methyl 2-hydroxybenzoate-d4 acts as an attractant for certain insect species, making it valuable in entomological research. It is used to investigate insect behavior and pheromone synthesis, particularly in studies focusing on pollinators like orchid bees .
Data Tables
Case Study on Drug Metabolism
A study investigated the metabolic pathways of methyl salicylate using its deuterated variant to elucidate the formation of salicylic acid and other metabolites in human liver microsomes. The findings indicated significant differences in metabolic rates when compared to non-deuterated forms, highlighting the utility of deuterated compounds in pharmacokinetic studies .
Case Study on Insect Attraction
Research conducted on orchid bees demonstrated that methyl 2-hydroxybenzoate-d4 effectively attracted male bees, which collected the compound for pheromone synthesis. This study provided insights into pollination behaviors and the ecological roles of these insects .
Mechanism of Action
The mechanism of action of Methyl 2-Hydroxybenzoate–d4 involves its interaction with molecular targets through its hydroxyl and ester functional groups. These interactions can affect cellular processes by altering enzyme activities or signaling pathways. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic fate and effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Salicylate (Non-Deuterated)
Methyl salicylate (C₈H₈O₃), the non-deuterated counterpart, shares identical functional groups (methyl ester and hydroxyl) but lacks isotopic substitution. Key differences include:
- Molecular Weight: Methyl salicylate--d4 has a molecular weight of ~156.14 g/mol (vs. 152.15 g/mol for non-deuterated), altering its mass spectral fragmentation patterns .
- Boiling Point/Solubility : Deuterated compounds exhibit slight increases in boiling point and reduced solubility in protic solvents due to stronger deuterium bonding .
- Spectroscopic Properties : In NMR, deuterium substitution shifts proton signals (e.g., the methyl group at δ 3.8 ppm splits into a quintet in d4), while IR spectra show redshifted O-H/D stretching vibrations .
Methyl 4-Acetamido-2-Hydroxybenzoate
This analog (C₁₀H₁₁NO₄) introduces an acetamido group at the 4-position, significantly altering its chemical reactivity and applications:
- Polarity : The acetamido group increases polarity, enhancing solubility in polar solvents (e.g., DMSO) compared to methyl salicylate--d4 .
- Biological Activity : The acetamido group confers antimicrobial properties, unlike methyl salicylate--d4, which is primarily used as an analytical tool .
- Synthesis: Requires acetylation of 4-aminosalicylic acid, whereas methyl salicylate--d4 is synthesized via deuterated methanol esterification of 2-hydroxybenzoic acid .
Sandaracopimaric Acid Methyl Ester
A diterpenoid methyl ester (C₂₁H₃₂O₂) isolated from plant resins, structurally distinct due to its polycyclic framework :
- Thermal Stability : Higher stability under gas chromatography (GC) conditions compared to methyl salicylate--d4, which volatilizes at lower temperatures .
- Applications : Used in resin chemistry and paleobotanical studies, contrasting with the analytical focus of deuterated methyl salicylate .
Data Table: Key Properties of Methyl 2-Hydroxybenzoate--d4 and Analogs
Isotopic Effects and Research Findings
- Metabolic Stability: Methyl salicylate--d4 shows ~10% slower hepatic clearance in rat models compared to non-deuterated forms, attributed to kinetic isotope effects in cytochrome P450-mediated oxidation .
- Environmental Tracing: Deuterated methyl salicylate is used to track volatile organic compound (VOC) emissions in atmospheric studies, with transfer efficiencies matching non-deuterated analogs within 2% error margins .
- Synthetic Challenges: Deuterated methanol must be used in stoichiometric excess during esterification to achieve >98% isotopic purity, as noted in protocols for labeled benzoates .
Biological Activity
Methyl 2-hydroxybenzoate-d4, commonly known as methyl salicylate-d4, is a deuterated form of methyl salicylate, a compound widely recognized for its biological activity. This article explores its pharmacological properties, mechanisms of action, safety profile, and applications in various fields, supported by relevant data tables and case studies.
Methyl 2-hydroxybenzoate (C9H10O3) is an ester derived from salicylic acid and methanol. The deuterated version, methyl 2-hydroxybenzoate-d4, incorporates deuterium atoms in place of hydrogen. This modification can influence the compound's pharmacokinetics and metabolic pathways.
Analgesic and Anti-Inflammatory Effects
Methyl salicylate is primarily known for its topical analgesic and anti-inflammatory properties. It acts as a counter-irritant by causing a mild irritation that distracts from deeper pain sensations. This mechanism is particularly effective in treating joint and muscular pain through formulations such as liniments and gels. The compound is also recognized as a non-steroidal anti-inflammatory drug (NSAID) , inhibiting cyclooxygenase (COX) enzymes involved in the inflammatory process .
Metabolism and Pharmacokinetics
Upon absorption, methyl salicylate undergoes rapid metabolism in the liver to produce salicylic acid, which contributes to its therapeutic effects. The deuterated form may exhibit altered metabolic rates due to the presence of deuterium, which can affect the compound's half-life and efficacy .
Toxicity
Methyl salicylate can be toxic at high doses. Adverse effects include respiratory distress, seizures, and potential acute lung injury. The LD50 (lethal dose for 50% of the population) varies based on the route of exposure but is generally low for dermal applications .
Irritation and Sensitization
Studies have shown that methyl salicylate can cause skin irritation and sensitization in some individuals. The severity of these effects often depends on concentration and duration of exposure .
Medical Use
Methyl 2-hydroxybenzoate-d4 is utilized in various medical formulations for its analgesic properties. It is commonly found in over-the-counter products aimed at relieving muscle pain and inflammation.
Research Applications
In pharmacological research, deuterated compounds like methyl salicylate-d4 serve as internal standards for analytical methods such as gas chromatography-mass spectrometry (GC-MS). These compounds allow for more accurate quantification of parent drugs and metabolites in biological samples .
Case Studies
- Topical Formulations : A study evaluated the effectiveness of methyl salicylate in topical formulations for treating chronic pain conditions. Results indicated significant pain reduction compared to placebo treatments .
- Metabolic Studies : Research involving stable isotope dilution assays demonstrated that methyl salicylate-d4 could effectively trace metabolic pathways in human subjects, providing insights into its bioavailability and pharmacokinetics .
Data Tables
| Property | Methyl Salicylate | Methyl Salicylate-d4 |
|---|---|---|
| Molecular Formula | C9H10O3 | C9H6D4O3 |
| LD50 (oral) | 891 mg/kg | TBD |
| Topical Absorption | High | TBD |
| COX Inhibition | Yes | TBD |
Q & A
Q. What are the validated methods for synthesizing Methyl 2-Hydroxybenzoate--d4, and how can isotopic purity be ensured?
this compound is synthesized via acid-catalyzed esterification of deuterated salicylic acid (2-hydroxybenzoic acid--d4) with methanol-d3. Key steps include:
- Deuteration : Use deuterated precursors (e.g., D₂O for hydroxyl group deuteration) and anhydrous conditions to minimize proton back-exchange .
- Isotopic Purity : Confirm via ¹H NMR (absence of proton signals at ~6.8–7.5 ppm for aromatic protons) and mass spectrometry (e.g., ESI-MS to verify molecular ion peaks at m/z 156.2 for the deuterated compound vs. 152.1 for the non-deuterated form) .
- Challenges : Trace moisture can lead to partial deuteration loss; use inert atmospheres and deuterated solvents (e.g., DMSO-d6) during purification .
Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and deuterated methanol/water mobile phases to resolve isotopic analogs .
- Spectroscopy : FT-IR to confirm ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and O-D absorption at ~2500 cm⁻¹ .
- Quantitative Analysis : Isotope dilution mass spectrometry (IDMS) with internal standards (e.g., Methyl 4-hydroxybenzoate--¹³C6) to correct for matrix effects .
Q. How does solvent choice impact the stability of this compound in long-term storage?
- Polar solvents (e.g., ethanol, DMSO): Stabilize via hydrogen bonding but may accelerate deuteration loss if residual protons are present. Store at –20°C in amber vials to prevent photodegradation .
- Non-polar solvents (e.g., hexane): Minimize hydrolysis but may precipitate the compound at low temperatures. Stability studies recommend <0.1% water content .
Advanced Research Questions
Q. How do isotopic effects influence the reaction kinetics of this compound in enzymatic studies?
- Deuterium Isotope Effects (DIE) : Deuteration at hydroxyl groups reduces reaction rates in enzymatic hydrolysis (e.g., esterase activity) due to stronger O-D bonds. For example, kₐₜ/Kₘ values decrease by ~2–3× compared to non-deuterated analogs .
- Experimental Design : Use stopped-flow kinetics paired with LC-MS to monitor deuterium retention in hydrolysis products. Control for solvent isotope effects by comparing D₂O vs. H₂O buffers .
Q. What computational approaches predict the physicochemical properties of this compound for drug delivery applications?
- Density Functional Theory (DFT) : Calculate logP (deuterated form: ~1.8 vs. non-deuterated: ~1.5) and pKa (ΔpKa ~0.2–0.3 due to isotopic substitution) to model partitioning in lipid bilayers .
- Molecular Dynamics (MD) : Simulate deuterium’s impact on hydrogen-bonding networks in aqueous and lipid phases. Tools like GROMACS or AMBER are validated for isotopic simulations .
Q. How can researchers resolve contradictions in metabolic stability data for this compound across in vitro and in vivo models?
- In vitro vs. in vivo Discrepancies : Hepatic microsomal assays often overestimate metabolic stability due to lack of deuterium exchange in vivo. Use portal vein-cannulated models to measure first-pass metabolism .
- Data Harmonization : Apply allometric scaling (e.g., liver blood flow rates) and normalize to deuterium retention metrics (e.g., %D in plasma via LC-MS) .
Q. What strategies improve reproducibility in studies using this compound as a stable isotope-labeled internal standard?
- Batch Standardization : Pre-qualify deuterated batches via NMR purity >99.5% and LC-MS/MS to confirm absence of non-deuterated contaminants .
- Inter-laboratory Calibration : Share reference spectra and protocols through platforms like HMDB or NIST Chemistry WebBook .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and deuterium-enriched reagents to minimize isotopic dilution .
- Analysis : Cross-validate results with orthogonal techniques (e.g., NMR + MS) to address instrument-specific biases .
- Data Reporting : Include isotopic purity, storage conditions, and solvent deuterium content in metadata to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
